molecular formula C4H4N4 B013945 3-Amino-4-pyrazolecarbonitrile CAS No. 16617-46-2

3-Amino-4-pyrazolecarbonitrile

Cat. No.: B013945
CAS No.: 16617-46-2
M. Wt: 108.1 g/mol
InChI Key: FFNKBQRKZRMYCL-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)phthalimide: is an organic compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 g/mol . This compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to a phthalimide moiety. It is a slightly yellow solid that is soluble in dimethyl sulfoxide (DMSO) but insoluble in water .

Mechanism of Action

Target of Action

5-Amino-1H-pyrazole-4-carbonitrile, also known as 3-Amino-1H-pyrazole-4-carbonitrile or 3-Amino-4-pyrazolecarbonitrile, is a compound that has been reported to have a wide range of biochemical and physiological effects . It is considered to be an inhibitor of enzymes such as COX-2, 5-LOX , and has been used as a molecular structural unit in the synthesis of various organic compounds .

Mode of Action

It is known that it interacts with its targets, such as cox-2 and 5-lox enzymes, leading to a variety of biochemical changes . These interactions can result in antitumor activity, anti-inflammatory effects, and antioxidant activity .

Biochemical Pathways

The compound affects various biochemical pathways due to its wide range of activities. For instance, by inhibiting COX-2 and 5-LOX enzymes, it can affect the synthesis of prostaglandins and leukotrienes, which are involved in inflammatory responses .

Result of Action

The molecular and cellular effects of 5-Amino-1H-pyrazole-4-carbonitrile’s action are diverse due to its wide range of activities. It has been reported to exhibit antitumor activity, anti-inflammatory effects, and antioxidant activity . These effects are likely the result of its interaction with various targets and its impact on multiple biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1H-pyrazole-4-carbonitrile. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it is recommended to avoid dust formation and ingestion or inhalation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phthalic Anhydride and 4-Amino-2-chlorobenzene Reaction:

Industrial Production Methods:

  • The industrial production of N-(4-Amino-2-chlorophenyl)phthalimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents and Conditions: N-(4-Amino-2-chlorophenyl)phthalimide can undergo nucleophilic substitution reactions, especially at the chlorine atom. Common reagents include sodium hydroxide or other nucleophiles.

      Products: The major products formed are derivatives where the chlorine atom is replaced by the nucleophile.

  • Oxidation Reactions:

      Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the amino group.

      Products: The major products are oxidized derivatives of the original compound.

  • Reduction Reactions:

      Reagents and Conditions: Reducing agents like lithium aluminum hydride can reduce the phthalimide moiety.

      Products: The major products are reduced forms of the phthalimide ring.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • In the industrial sector, N-(4-Amino-2-chlorophenyl)phthalimide is used in the synthesis of dyes, pigments, and other specialty chemicals.

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNKBQRKZRMYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Record name 3-aminopyrazole-4-carbonitrile
Source Wikipedia
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DSSTOX Substance ID

DTXSID9066091
Record name 1H-Pyrazole-4-carbonitrile, 3-amino-
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Molecular Weight

108.10 g/mol
Source PubChem
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CAS No.

16617-46-2
Record name 3-Amino-4-cyanopyrazole
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Record name 3-Aminopyrazole-4-carbonitrile
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Record name 3-Amino-4-pyrazolecarbonitrile
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Record name 1H-Pyrazole-4-carbonitrile, 3-amino-
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Record name 1H-Pyrazole-4-carbonitrile, 3-amino-
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Record name 5-aminopyrazole-4-carbonitrile
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Record name 3-AMINOPYRAZOLE-4-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to 5-amino-1H-pyrazole-4-carbonitrile?

A1: A widely used method involves a multicomponent reaction using substituted aromatic aldehydes, malononitrile, and phenylhydrazine. [] This reaction is often catalyzed by various materials, including NiFe2O4 nanoparticles, [] alumina–silica-supported MnO2, [] and calcined Mg-Fe hydrotalcite. [] Another approach utilizes 3-oxoalkanonitrile as a precursor, reacting it with trichloroacetonitrile and subsequently with hydrazines to yield the desired product. []

Q2: Are there any environmentally friendly synthetic routes for this compound?

A2: Yes, several research groups have focused on developing greener synthetic methods. One such method employs copper(II)-coated magnetic core-shell nanoparticles as catalysts in a mild, green environment. [] Another approach utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water. []

Q3: What are some notable catalysts used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, and what are their advantages?

A3: Researchers have explored a range of catalysts:

  • [Msim]CuCl3: This newly developed catalyst utilizes anomeric and vinylogous anomeric effects to facilitate the formation of the pyrazole ring. []
  • Copper(II)-coated magnetic core-shell nanoparticles: These nanoparticles offer a green approach, are easily separated from the reaction mixture using a magnet, and are reusable for multiple reaction cycles without significant activity loss. []
  • Nano-[Zn-4NSP]Cl2: This Schiff base complex acts as an efficient heterogeneous catalyst in the synthesis. []
  • Alumina–silica-supported MnO2: This catalyst allows for a facile one-pot synthesis in water and can be recycled. []
  • Calcined Mg-Fe Hydrotalcite: This catalyst promotes a one-pot synthesis of the compound. []

Q4: What is the role of anomeric effects in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile?

A4: In certain synthetic routes, specifically those using catalysts like [Msim]CuCl3, the formation of the pyrazole ring is aided by anomeric and vinylogous anomeric effects. These electronic effects influence the stability and reactivity of the intermediates, guiding the reaction towards the desired product. []

Q5: How is 5-amino-1H-pyrazole-4-carbonitrile used in the synthesis of other heterocyclic compounds?

A5: This compound serves as a versatile building block for synthesizing various heterocycles:

  • Pyrazolo[1,5-a]pyrimidines: Reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles under microwave irradiation leads to regioselective formation of substituted pyrazolo[1,5-a]pyrimidines. []
  • 7-Azolylaminotetrahydroazolo[1,5-a]pyrimidines: This compound, when reacted with aromatic aldehydes and pyruvic acid or its esters under ultrasonication, undergoes a unique cascade of reactions to form 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. []
  • Pyrazolo pyrimidine derivatives: The compound serves as a precursor for synthesizing a diverse range of pyrazolo pyrimidine derivatives with potential antiproliferative activities. []

Q6: What are the potential biological activities of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives?

A6: Studies indicate potential for the following activities:

  • Antiproliferative activity: Pyrazolo pyrimidine derivatives synthesized from this compound have shown promise in inhibiting cancer cell growth. []
  • Antioxidant activity: Some derivatives exhibit potent scavenging activity against various free radicals, including DPPH, superoxide anion, hydrogen peroxide, and nitric oxide. []
  • Analgesic, antipyretic, and anti-inflammatory activities: Certain derivatives demonstrate notable analgesic effects in acetic acid-induced writhing responses, antipyretic activity against Brewer’s yeast-induced pyrexia, and anti-inflammatory activity by reducing Brewer’s yeast-induced paw edema. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on 5-amino-1H-pyrazole-4-carbonitrile derivatives?

A7: While detailed SAR studies are limited in the provided research, some insights can be gleaned. For example, the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core appears to significantly influence the antioxidant potential. [] Specifically, the presence of a furan-2-ylmethylene group seems to enhance the antioxidant activity compared to thiophen-2-ylmethylene or 4-chlorophenyl groups. []

Q8: What analytical methods are employed to characterize and quantify 5-amino-1H-pyrazole-4-carbonitrile?

A8: Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to elucidate the structure and confirm the formation of the desired product. [, , ]
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps identify functional groups present in the synthesized compound. []

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